molecular formula C4H12ClN5 B562888 Metformin-d6, Hydrochloride CAS No. 1185166-01-1

Metformin-d6, Hydrochloride

Cat. No.: B562888
CAS No.: 1185166-01-1
M. Wt: 171.66 g/mol
InChI Key: OETHQSJEHLVLGH-TXHXQZCNSA-N
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Description

Metformin-d6 hydrochloride is a deuterated form of metformin hydrochloride, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of metformin in biological samples. Metformin itself is a widely used medication for the treatment of type 2 diabetes mellitus, known for its ability to lower blood glucose levels without causing hypoglycemia .

Mechanism of Action

Target of Action

Metformin primarily targets the liver , where it inhibits hepatic glucose production . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . The major molecular targets of metformin are the adenosine monophosphate (AMP)-activated kinase (AMPK) pathway and mitochondrial metabolism .

Mode of Action

Metformin’s interaction with its targets leads to several changes. It inhibits the mitochondrial respiratory chain in the liver, leading to the activation of AMPK . This enhances insulin sensitivity, which is crucial for type 2 diabetes research . Metformin also triggers autophagy .

Biochemical Pathways

Metformin affects numerous cellular targets and pathways to exert its glucose-lowering effects. Two major mechanistic pathways have been identified for metformin’s glucose-lowering efficacy: AMPK activation and cellular redox modulation . It decreases hepatic glucose production and intestinal absorption of glucose .

Pharmacokinetics

Metformin has an oral bioavailability of 50% to 60%. Following intestinal absorption, it enters the portal vein and accumulates in the liver . It is eliminated as unchanged drug in the urine . These properties impact the bioavailability of Metformin.

Result of Action

The major glucose-lowering effect in patients with type 2 diabetes is mostly mediated through inhibition of hepatic gluconeogenesis . Clinically relevant concentrations of metformin inhibit hepatic gluconeogenesis in a substrate-selective manner both in vitro and in vivo, supporting a redox-dependent mechanism of metformin action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MetforminIt is likely to dissipate from the aqueous phase and partition into the sediment phase and will degrade within the aquatic environment, both via biotic and abiotic transformation .

Biochemical Analysis

Biochemical Properties

Metformin-d6, Hydrochloride interacts with several enzymes and proteins in biochemical reactions. It increases hepatic AMPK activity, which leads to a reduction in blood glucose levels . This interaction with the AMPK enzyme is a key aspect of its role in managing diabetes . This compound also interacts with other biomolecules, such as lipid droplets and cholesterol, influencing their levels in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces weight gain, hepatic lipid droplet content, and total cholesterol, LDL cholesterol, and triglyceride levels in the plasma of diet-induced obese mice .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the mitochondrial respiratory chain complex I, leading to AMPK activation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been observed to reduce tumor growth in certain mouse models at a dosage of 250 mg/kg

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as AMPK and influences metabolic flux . Its role in these pathways contributes to its overall effects on the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that involves specific transporters . Its interaction with these transporters influences its localization and accumulation within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metformin-d6 hydrochloride involves the reaction of dicyandiamide with dimethylamine-d6 hydrochloride under microwave heating at temperatures ranging from 100°C to 160°C . This method ensures the incorporation of deuterium atoms into the metformin molecule.

Industrial Production Methods: Industrial production of metformin-d6 hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave heating in industrial settings allows for efficient and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions: Metformin-d6 hydrochloride undergoes various chemical reactions, including:

    Oxidation: Metformin can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.

    Reduction: Reduction reactions are less common for metformin due to its stable structure.

    Substitution: Metformin can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Substitution: Nucleophilic substitution can occur with reagents like sodium hydroxide under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives of metformin .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Metformin-d6 is primarily utilized in pharmacokinetic studies to trace and quantify metformin levels in biological samples. The deuterium labeling enables researchers to differentiate between the administered Metformin-d6 and the endogenous metformin present in biological matrices. This distinction is crucial for accurate quantification using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These methods allow scientists to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of metformin in various tissues, including liver, kidney, and muscle .

Case Studies in Toxicology

Metformin-d6 has been employed in toxicological studies to investigate cases of metformin overdose or intoxication. For instance, a study analyzed hair samples from individuals who suffered fatal metformin intoxication, utilizing Metformin-d6 to establish a clear understanding of drug concentrations over time . This application highlights its utility in forensic science and clinical toxicology.

Cancer Research

Research has indicated that metformin possesses anti-cancer properties beyond its glucose-lowering effects. Studies have investigated its role in various cancers, including colorectal cancer and breast cancer. Metformin-d6 can be used to trace its metabolic pathways within tumor tissues, helping to elucidate mechanisms by which it may inhibit tumor growth or enhance the efficacy of other therapeutic agents .

Table 1: Summary of Cancer Research Applications

Cancer TypeStudy FocusFindings
Colorectal CancerMetabolic profiling with Metformin-d6Inhibition of tumor growth via AMPK pathway activation
Breast CancerCombination therapies with MetforminEnhanced efficacy when combined with chemotherapy agents
Hepatocellular CarcinomaSurvival improvement studiesReduction in mortality rates among treated patients

Neuroprotective Effects

Recent studies have suggested that metformin may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Researchers utilize Metformin-d6 to explore its effects on neuronal metabolism and neuroinflammation pathways . This application opens avenues for understanding how metabolic modulation can influence neurodegenerative diseases.

Cardiovascular Research

Metformin is also studied for its cardiovascular benefits. The use of Metformin-d6 allows researchers to investigate how metformin influences lipid profiles and cardiovascular risk factors in diabetic patients. Its impact on endothelial function and vascular health is being explored through both clinical trials and preclinical models .

Comparison with Similar Compounds

    Phenformin: Another biguanide with similar glucose-lowering effects but withdrawn due to the risk of lactic acidosis.

    Buformin: Similar to metformin but also associated with a higher risk of lactic acidosis.

Uniqueness: Metformin-d6 hydrochloride is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical measurements in research settings. This makes it a valuable tool in pharmacokinetic studies and quality control processes .

Biological Activity

Metformin-d6 hydrochloride is a deuterated form of metformin, a widely used medication primarily for the management of type 2 diabetes. This compound exhibits various biological activities, particularly in glucose metabolism and insulin sensitivity. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Metformin-d6 Hydrochloride

Metformin-d6 hydrochloride (CAS 1185166-01-1) is chemically identified as 3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine hydrochloride. Its molecular formula is C4_4H6_6D6_6ClN5_5, and it has a molecular weight of 171.66 g/mol. This compound is known for its role in enhancing insulin sensitivity and reducing hepatic glucose production.

Metformin-d6 exerts its biological effects primarily through the following mechanisms:

  • AMPK Activation : Metformin activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. AMPK activation leads to decreased gluconeogenesis in the liver and increased glucose uptake in peripheral tissues .
  • Inhibition of Mitochondrial Respiration : The compound inhibits mitochondrial complex I, which reduces ATP production and increases AMP levels. This change activates AMPK and subsequently inhibits the activity of gluconeogenic enzymes, favoring glycolysis instead .
  • Impact on Lipid Metabolism : Metformin-d6 has been shown to reduce lipid accumulation in the liver, leading to decreased levels of total cholesterol, LDL cholesterol, and triglycerides in plasma .

Pharmacokinetics

The pharmacokinetic profile of metformin-d6 is similar to that of regular metformin:

  • Absorption : Metformin-d6 has an absolute oral bioavailability ranging from 40% to 60%. It reaches peak plasma concentrations within 2 to 3 hours after administration .
  • Distribution : The compound does not bind significantly to plasma proteins and is distributed throughout body tissues, including small amounts in breast milk .
  • Excretion : Metformin-d6 is excreted unchanged via the kidneys, with a half-life ranging from 4 to 8 hours depending on renal function .

Case Study 1: Cardiovascular Benefits

A study examined the acute effects of metformin on cardiac function post-myocardial infarction in rats. Results indicated that metformin treatment improved cardiac function significantly compared to control groups, likely due to its AMPK-mediated effects on energy metabolism .

Case Study 2: Weight Management

In a clinical trial involving overweight patients with type 2 diabetes, metformin-d6 administration resulted in significant weight loss compared to placebo. Participants exhibited reduced appetite and lower caloric intake, attributed to the drug's impact on energy regulation pathways .

Comparative Biological Activity Table

Parameter Metformin Metformin-d6 Hydrochloride
Molecular Weight129.16 g/mol171.66 g/mol
AMPK ActivationYesYes
Hepatic Glucose ProductionInhibitedInhibited
Insulin SensitivityIncreasedIncreased
Lipid AccumulationDecreasedDecreased
Oral Bioavailability40% - 60%Similar

Properties

IUPAC Name

3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETHQSJEHLVLGH-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662072
Record name N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185166-01-1
Record name N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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